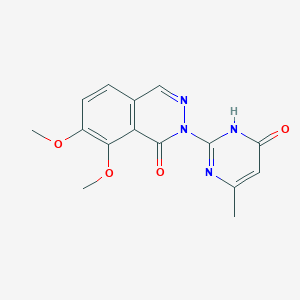![molecular formula C18H24N8O3S B15119072 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119072.png)
9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that features a purine core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the imidazole and sulfonyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves several steps, starting from readily available precursorsCommon reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and purine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the purine core and sulfonyl group.
4-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring but differs in the overall structure and functional groups.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Another imidazole derivative with different substituents and properties
Uniqueness
9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine stands out due to its combination of a purine core with an imidazole-sulfonyl moiety, providing a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H24N8O3S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
9-(2-methoxyethyl)-6-[5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C18H24N8O3S/c1-23-9-15(21-11-23)30(27,28)26-7-13-5-25(6-14(13)8-26)18-16-17(19-10-20-18)24(12-22-16)3-4-29-2/h9-14H,3-8H2,1-2H3 |
Clave InChI |
HWYMVNRHDCBTKP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15118989.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B15119000.png)
![N-(butan-2-yl)-2-{7,12-dioxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}acetamide](/img/structure/B15119002.png)

![3-(2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119013.png)
![5-(6-Fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119015.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15119021.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-carboxamide](/img/structure/B15119027.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119031.png)
![11-[(4-Chlorophenyl)methyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119043.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15119049.png)
![4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15119065.png)
![6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15119073.png)
![2-(Benzenesulfonyl)-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15119075.png)
